(E)-N-Isopropylacetaldimine
Description
(E)-N-Isopropylacetaldimine (CAS #27719-14-8) is an imine derivative characterized by an isopropyl group attached to the nitrogen atom and an acetyl group forming the aldimine structure (CH₃-C(=N-CH(CH₃)₂)-CHO). Imines like this are pivotal in catalysis and Schiff base reactions due to their reversible bonding properties.
Properties
CAS No. |
27719-14-8 |
|---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N-propan-2-ylethanimine |
InChI |
InChI=1S/C5H11N/c1-4-6-5(2)3/h4-5H,1-3H3 |
InChI Key |
MXOWOGWCSFJPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
(E)-N-Isopropylacetaldimine belongs to the imine class, whereas structurally related compounds include N,N-dialkylamidines (e.g., N,N-Dipropylacetamidine, CAS #1339586-99-0), which feature a amidine group (R-C(=NH)-NR'₂) instead of an aldimine. Key differences:
Physicochemical Properties
The logP value of this compound (1.486) suggests slightly higher hydrophobicity compared to simpler aldimines but aligns with amidines’ typical solubility profiles. Limited data exists for exact comparisons, but molecular weights and formulas can be derived:
Notes:
- Amidine derivatives generally exhibit higher basicity due to the resonance-stabilized amidinium ion, whereas aldimines are more reactive in nucleophilic additions .
- LogP data for amidines is unavailable in provided sources, but their longer alkyl chains (e.g., propyl) likely increase hydrophobicity compared to this compound.
Regulatory and Functional Considerations
- This compound lacks explicit regulatory mentions in the provided evidence, implying fewer restrictions. Its applications may focus on synthetic intermediates rather than high-risk industrial uses.
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